3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate
Overview
Description
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties . This particular compound is characterized by the presence of a chromen-2-one core with methyl substitutions at positions 3, 4, and 8, and an ester linkage to a 2,4-dichlorobenzoate moiety.
Preparation Methods
The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate typically involves the following steps :
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 2,4-dichlorobenzoic acid.
Esterification Reaction: The 7-hydroxy group of the coumarin derivative is esterified with 2,4-dichlorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
Purification: The crude product is purified by column chromatography to obtain the desired ester compound in high yield and purity.
Chemical Reactions Analysis
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. Additionally, nucleophilic substitution reactions can occur at the dichlorobenzoate moiety, leading to the formation of various substituted derivatives.
Scientific Research Applications
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: Due to its coumarin core, the compound exhibits significant antimicrobial and anti-inflammatory activities. It is studied for its potential use in developing new antimicrobial agents and anti-inflammatory drugs.
Medicine: The compound’s anticoagulant properties make it a candidate for research in developing new anticoagulant therapies. It is also investigated for its potential anticancer activities.
Industry: The compound is used in the development of fluorescent dyes and sensors due to its chromophoric properties. It is also explored for its use in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate involves its interaction with various molecular targets and pathways :
Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits the synthesis of essential bacterial proteins, leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticoagulant Activity: The compound inhibits the synthesis of vitamin K-dependent clotting factors, preventing blood clot formation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate can be compared with other coumarin derivatives, such as :
4-methylumbelliferone: Known for its hyaluronan synthesis inhibition and anti-inflammatory properties.
Warfarin: A well-known anticoagulant used in the prevention of blood clots.
Esculetin: Exhibits antioxidant and anti-inflammatory activities.
Scopoletin: Known for its antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its combined antimicrobial, anti-inflammatory, and anticoagulant activities, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) 2,4-dichlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O4/c1-9-10(2)18(22)25-17-11(3)16(7-6-13(9)17)24-19(23)14-5-4-12(20)8-15(14)21/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBBGHKYCWJKEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=C(C=C(C=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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